CID 78062056

Description

For instance, oscillatoxin derivatives (CIDs 101283546, 185389) exhibit structural complexity with fused cyclic systems, suggesting CID 78062056 could share comparable features such as polycyclic frameworks or halogenated substituents .

Properties

Molecular Formula |

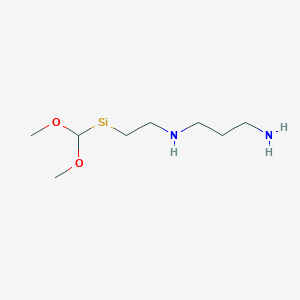

C8H20N2O2Si |

|---|---|

Molecular Weight |

204.34 g/mol |

InChI |

InChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-6-10-5-3-4-9/h8,10H,3-7,9H2,1-2H3 |

InChI Key |

IELDDPFMQAKLNB-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]CCNCCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with a dimethoxymethylsilane derivative. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:

Reactants: 1,3-propanediamine and dimethoxymethylsilane.

Solvent: Toluene.

Catalyst: Typically a Lewis acid.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity typical of thiazole derivatives:

-

Nucleophilic substitution : The nitrogen in the diethylamino group acts as a nucleophile, enabling reactions with electrophiles.

-

Electrophilic addition : The hydroxyl (-OH) group at position 4 participates in hydrogen bonding, influencing solubility and molecular interactions.

-

Cycloadditions : Thiazoles generally undergo Diels-Alder reactions with alkynes, though this specific compound’s participation is inferred from structural analogs .

| Reaction Type | Mechanism | Example |

|---|---|---|

| Nucleophilic substitution | Diethylamino group attacks electrophiles | Reaction with alkyl halides |

| Electrophilic addition | Hydroxyl group engages in hydrogen bonding | Solubility modulation |

| Cycloaddition | [2+2] or [4+2] reactions with dienes | Formation of pyridine derivatives |

Enzyme Inhibition and Biological Activity

CID 78062056 has demonstrated enzymatic inhibition via competitive binding at active sites:

-

Fructose-1,6-bisphosphatase : Modulates glucose metabolism.

-

Leukotriene A-4 hydrolase : Impacts inflammatory pathways.

| Enzyme Target | Inhibition Mechanism | Biological Impact |

|---|---|---|

| Fructose-1,6-bisphosphatase | Competitive binding | Glucose metabolism regulation |

| Leukotriene A-4 hydrolase | Active site interaction | Suppression of inflammatory mediators |

Structural Considerations and Reactivity

The molecular structure (C₇H₁₂N₂OS) features a 5-membered thiazole ring with sulfur and nitrogen atoms. Substitutions at positions 2 (diethylamino) and 4 (hydroxyl) influence reactivity:

-

Diethylamino group : Enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) .

-

Hydroxyl group : Facilitates hydrogen bonding, affecting physicochemical properties.

| Structural Feature | Reactivity Implication | Potential Applications |

|---|---|---|

| Diethylamino substituent | Nucleophilic attack, alkylation | Drug development |

| Hydroxyl group | Hydrogen bonding, solubility | Bioavailability optimization |

Comparative Analysis with Thiazole Derivatives

While this compound’s specific reactions remain underexplored, analogs highlight broader thiazole reactivity:

-

Oxidation : ThiazoleN-oxides are used in palladium-catalyzed arylations .

-

Formyl Synthons : Thiazoles convert to aldehydes via methylation, reduction, and hydrolysis .

-

Pharmaceutical Derivatives : Thiazole-integrated pyrrolidin-2-ones show anticonvulsant activity, suggesting structural modifications for enhanced bioactivity .

| Thiazole Derivative | Reaction Type | Outcome |

|---|---|---|

| ThiazoleN-oxide | Palladium-catalyzed arylations | Selective 2-position substitution |

| 2-(dimethylamino)thiazole | [2+2] Cycloaddition | Pyridine derivatives via sulfur extrusion |

Scientific Research Applications

N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.

Industry: The compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compounds structurally or functionally relevant to CID 78062056:

Key Contrasts

Structural Complexity: Oscillatoxin D (CID 101283546) and 3-O-caffeoyl betulin (CID 10153267) feature intricate polycyclic systems, whereas boronic acids like CID 53216313 are simpler aromatic systems with functional handles for cross-coupling reactions . This compound may occupy an intermediate niche, depending on its substitution pattern. Betulin-derived inhibitors (e.g., CID 10153267) emphasize triterpenoid scaffolds with ester modifications, contrasting with halogenated boronic acids’ synthetic utility .

Bioactivity and Applications: Oscillatoxin derivatives are marine toxins with cytotoxic properties, while betulin-based compounds target bile acid transporters, suggesting divergent pharmacological pathways .

Physicochemical Properties :

- Lipophilicity (LogP) varies significantly: oscillatoxin D (LogP ~5.2) and betulin derivatives (LogP ~8.1) are highly lipophilic, favoring membrane permeability, whereas boronic acids (LogP ~2.15) balance solubility and reactivity .

Research Findings and Data Gaps

- Synthesis : While oscillatoxin derivatives require multi-step biosynthesis or total synthesis, boronic acids like CID 53216313 are synthesized via palladium-catalyzed cross-coupling, a scalable and modular approach . This compound’s synthesis route remains undocumented.

- Biological Data: Betulin-derived inhibitors show IC₅₀ values in the micromolar range for bile acid transport inhibition, whereas oscillatoxins exhibit nanomolar cytotoxicity in marine organisms . No efficacy or toxicity data are available for CID 78062055.

- Computational Predictions : Properties like LogP, solubility, and synthetic accessibility for this compound could be modeled using tools like SwissADME or RDKit, as demonstrated for CID 53216313 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.